molecular formula C16H12N2O13S4 B14438788 8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid CAS No. 78335-10-1

8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid

Cat. No.: B14438788
CAS No.: 78335-10-1
M. Wt: 568.5 g/mol
InChI Key: AGUGNRVUWRLBKZ-UHFFFAOYSA-N
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Description

8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid typically involves the diazotization of 2,5-disulfophenylamine followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The coupling reaction is then performed in an alkaline medium to ensure the stability of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group leads to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.

    Substitution: Reagents like halogens and nitro compounds are used under controlled conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid finds applications in various fields:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that are crucial for the compound’s function as a dye and indicator.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
  • 1,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[2-(2,4-disulfophenyl)diazenyl]-3-methylphenyl]diazenyl]-5-hydroxy-6-[2-(4-nitro-2-sulfophenyl)diazenyl]-, sodium salt

Uniqueness

8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise colorimetric changes and stability under various conditions.

Properties

CAS No.

78335-10-1

Molecular Formula

C16H12N2O13S4

Molecular Weight

568.5 g/mol

IUPAC Name

8-[(2,5-disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C16H12N2O13S4/c19-12-3-1-8-5-10(33(23,24)25)7-14(35(29,30)31)15(8)16(12)18-17-11-6-9(32(20,21)22)2-4-13(11)34(26,27)28/h1-7,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)

InChI Key

AGUGNRVUWRLBKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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